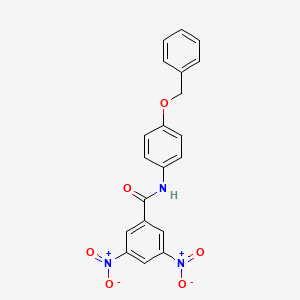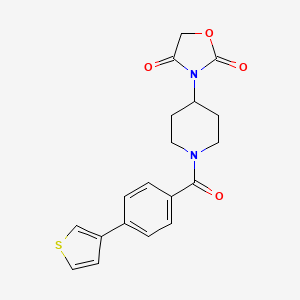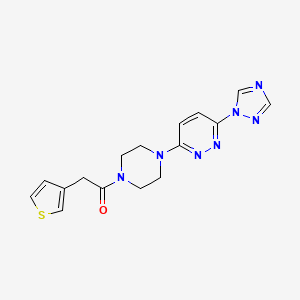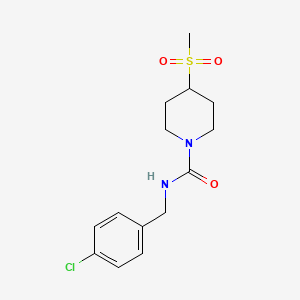![molecular formula C14H21ClN2 B2399804 methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride CAS No. 1551175-19-9](/img/structure/B2399804.png)
methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the one you mentioned, are a class of organic compounds known for their diverse biological activities . They contain an indole nucleus, which is aromatic in nature due to the presence of π-electrons .
Synthesis Analysis
While specific synthesis information for your compound is not available, indole derivatives can be synthesized through various methods. For instance, N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis has been reported .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varies based on the specific compound. For example, one study reported the molecular formula of a similar compound as C17H14N3O2Cl .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For instance, they have been used in the synthesis of agents for inhibiting tubulin polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, a similar compound was reported to have a melting point of 211–213°C .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-1-(2-methyl-1H-indol-3-yl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-4-11(15-3)9-13-10(2)16-14-8-6-5-7-12(13)14;/h5-8,11,15-16H,4,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSQYAWFRXNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(NC2=CC=CC=C21)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)
![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)
![1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2399737.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)

